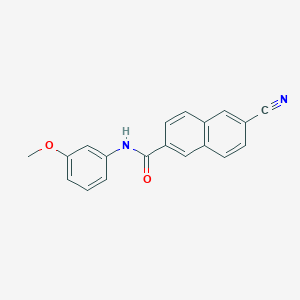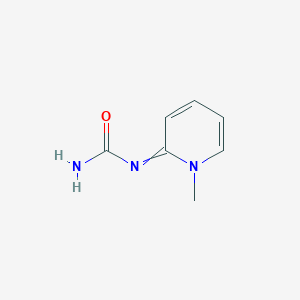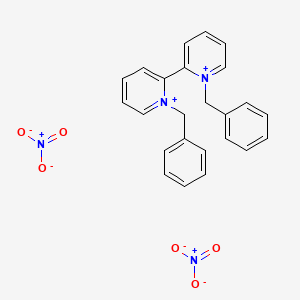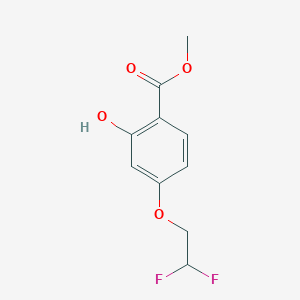
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester is a chemical compound with a complex structure that includes a benzoic acid core substituted with a difluoroethoxy group and a hydroxy group, and esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 4-(2,2-difluoroethoxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach can enhance the yield and purity of the product while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-hydroxy-, methyl ester: Lacks the difluoroethoxy group, which may result in different chemical properties and biological activities.
Benzoic acid, 4-(2,2-difluoroethoxy)-, methyl ester: Lacks the hydroxy group, which can affect its reactivity and interactions.
Uniqueness
The presence of both the difluoroethoxy and hydroxy groups in benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester makes it unique compared to similar compounds
Properties
CAS No. |
651331-91-8 |
|---|---|
Molecular Formula |
C10H10F2O4 |
Molecular Weight |
232.18 g/mol |
IUPAC Name |
methyl 4-(2,2-difluoroethoxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10F2O4/c1-15-10(14)7-3-2-6(4-8(7)13)16-5-9(11)12/h2-4,9,13H,5H2,1H3 |
InChI Key |
CYXSUWGYLXSXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)

![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)
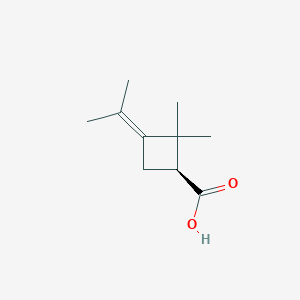
![4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B12534387.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol](/img/structure/B12534390.png)
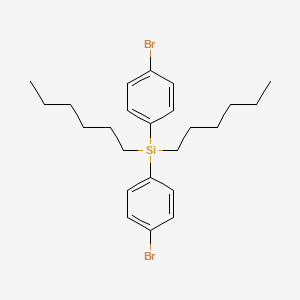
![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)

